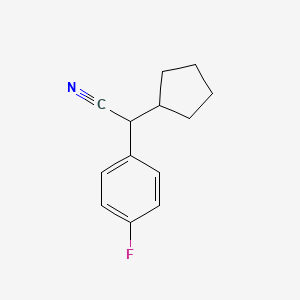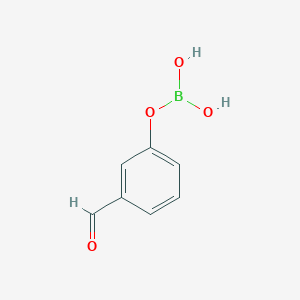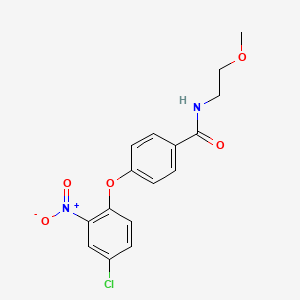
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a pyrrolidine ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-methyl-1-oxo-3-phenylpropan-2-ylcarbamate
- Tert-butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
- Tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Uniqueness
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)14-13(4,5)10(16)15-8-6-7-9-15/h6-9H2,1-5H3,(H,14,17) |
InChI-Schlüssel |
GZIIUJBFAGFLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8516779.png)
![3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid](/img/structure/B8516789.png)





![N-Methyl-2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B8516826.png)




